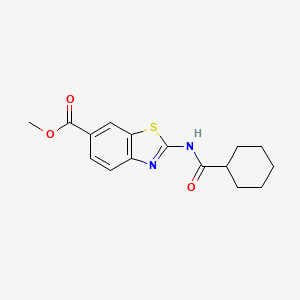

methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate

Description

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a cyclohexaneamido substituent at position 2 and a methyl ester group at position 6 of the benzothiazole core. The cyclohexaneamido group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding interactions with biological targets like diguanylate cyclases (DGCs) .

Properties

IUPAC Name |

methyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGJMDUXYXQLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amido group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Substituent Variations at Position 2

- Methyl 2-Amino-1,3-Benzothiazole-6-Carboxylate (CAS 66947-92-0): Substituent: Amino group (-NH₂). Molecular Weight: 208.24 g/mol. Properties: Lower lipophilicity (predicted logP ~1.5) compared to cyclohexaneamido derivatives. Acts as a precursor for metal coordination complexes, as seen in lead(II) complexes forming hydrogen-bonded networks . Applications: Intermediate in synthesizing bioactive compounds .

- Ethyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (EN300-302629): Substituent: Acetamido group (-NHCOCH₃). Molecular Weight: 249.36 g/mol. Properties: Moderate lipophilicity (logP ~2.0). The acetyl group enhances metabolic stability compared to free amines. No direct bioactivity reported, but serves as a scaffold for further modifications .

- Ethyl 2-(tert-Butoxycarbonyl)Amino-1,3-Benzothiazole-6-Carboxylate: Substituent: tert-Boc-protected amino group (-NHBoc). Molecular Weight: 264.31 g/mol. Properties: Increased steric bulk improves solubility in organic solvents. Used as a protective intermediate in peptide synthesis .

Ethyl 2-Tricyclodecaneamido-1,3-Benzothiazole-6-Carboxylate :

Substituent Effects on Physicochemical Properties

| Compound | Substituent at C2 | Molecular Weight (g/mol) | Predicted logP | Key Properties |

|---|---|---|---|---|

| Methyl 2-cyclohexaneamido-... | Cyclohexaneamido | ~305.3* | ~3.5 | High lipophilicity, moderate solubility |

| Methyl 2-amino-... (CAS 66947-92-0) | -NH₂ | 208.24 | ~1.5 | Polar, forms coordination complexes |

| Ethyl 2-acetamido-... (EN300-302629) | -NHCOCH₃ | 249.36 | ~2.0 | Enhanced metabolic stability |

| Ethyl 2-(tricyclodecaneamido)-... | Tricyclodecane carbonyl | ~357.4* | >4.0 | Low aqueous solubility, rigid structure |

*Calculated based on structural analogs.

Enzyme Inhibition and Antibiofilm Activity

- N-(4-Anilinophenyl)Benzamide: A DGC inhibitor with IC₅₀ values of 1–17.83 µM against bacterial enzymes. Reduces biofilm formation in V. cholerae and P. aeruginosa .

- Sulfasalazine and Eprosartan : Broad-spectrum DGC inhibitors (IC₅₀: 170–888 µM). The cyclohexaneamido group in the target compound may mimic these inhibitors’ amide interactions with the GGDEF domain .

- Methyl 2-Cyclohexaneamido-... : Hypothesized to inhibit DGCs via hydrophobic interactions with peripheral residues in the enzyme’s active site, leveraging its bulky cyclohexane moiety .

Coordination Chemistry

- Lead(II) Complexes: Methyl 2-amino-1,3-benzothiazole-6-carboxylate forms stable complexes with Pb(II) via carboxylate and thiazole nitrogen coordination. The cyclohexaneamido variant may exhibit altered binding modes due to steric constraints .

Biological Activity

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, also known by its CAS number 519019-36-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted on various benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines at varying concentrations (1 µM to 4 µM) . The mechanism involved apoptosis promotion and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound B7 | A431 | 2.0 | Apoptosis induction |

| Compound B7 | A549 | 1.5 | Cell cycle arrest |

| This compound | H1299 | 3.0 | Apoptosis induction |

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. This compound has been assessed for its efficacy against various bacterial strains.

Research Findings on Antimicrobial Efficacy

In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been explored in various models. This compound has shown promise in reducing pro-inflammatory cytokines in cell cultures.

Study on Inflammatory Response

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.

| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Methyl derivative (10 µM) | 150 | 100 |

This reduction indicates that this compound may exert anti-inflammatory effects through modulation of cytokine production.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Anticancer Mechanism : The compound appears to inhibit key signaling pathways involved in cell survival and proliferation.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function through binding to essential enzymes.

- Anti-inflammatory Mechanism : The compound likely modulates the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Q & A

Q. What are the established synthetic routes for methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzothiazole carboxylate precursor (e.g., methyl 2-amino-1,3-benzothiazole-6-carboxylate) with cyclohexanecarboxylic acid derivatives. Key steps include:

- Amidation : Reacting the amino group on the benzothiazole core with activated cyclohexanecarbonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and reaction time (4–24 hours). For example, excess acylating agents improve conversion but may require careful quenching to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR Spectroscopy : H and C NMR confirm the benzothiazole core, cyclohexaneamide substituent, and methyl ester. Key signals include:

- Benzothiazole protons (δ 7.2–8.5 ppm).

- Cyclohexaneamide NH (δ 8.0–8.5 ppm, broad).

- Methyl ester (δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHNOS: calc. 305.096, observed 305.095) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry of the cyclohexaneamide group (if crystalline) .

Advanced Research Questions

Q. How does the cyclohexaneamide substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing benzothiazole core and steric bulk of the cyclohexaneamide group direct reactivity:

- Nucleophilic Substitution : The 2-position amide group deactivates the benzothiazole ring, reducing susceptibility to electrophilic attack. However, the 6-carboxylate ester can undergo hydrolysis to a carboxylic acid under acidic/basic conditions .

- Oxidation : The sulfur in benzothiazole may oxidize to sulfoxide/sulfone derivatives using HO or KMnO, altering electronic properties and biological activity .

Q. What contradictory data exist regarding the biological activity of benzothiazole derivatives, and how can these be resolved experimentally?

- Antitumor Activity : Some studies report IC values <10 μM against HeLa or MCF-7 cells , while others show inactivity due to poor solubility or metabolic instability.

- Resolution Strategies :

- Solubility Enhancement : Use prodrug strategies (e.g., ester-to-acid conversion) .

- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways .

- SAR Studies : Modify substituents (e.g., replacing cyclohexaneamide with smaller alkyl groups) to isolate critical pharmacophores .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets. The benzothiazole core may π-stack with aromatic residues, while the cyclohexaneamide engages in hydrophobic interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically addressed?

- Batch Comparison : Analyze multiple batches via H NMR and HPLC to identify impurities (e.g., unreacted starting materials or hydrolysis products) .

- Isotopic Labeling : Use N-labeled precursors to resolve ambiguous NH signals in crowded regions .

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Methodological Guidance

Q. What protocols are recommended for optimizing the compound’s solubility in in vitro assays?

Q. How should researchers design controlled experiments to evaluate structure-activity relationships (SAR) for this compound?

- Variable Substituents : Synthesize derivatives with modified amides (e.g., cyclopentaneamide, linear alkyl chains) .

- Biological Testing : Parallel screening against a panel of cell lines (e.g., HeLa, CaCo-2) and enzyme targets (e.g., HDACs, kinases) .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.